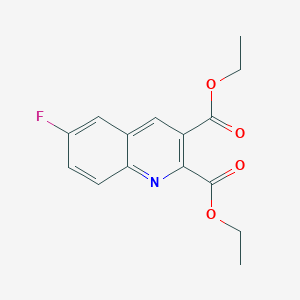

Diethyl 6-fluoroquinoline-2,3-dicarboxylate

Description

Properties

CAS No. |

92525-75-2 |

|---|---|

Molecular Formula |

C15H14FNO4 |

Molecular Weight |

291.27 g/mol |

IUPAC Name |

diethyl 6-fluoroquinoline-2,3-dicarboxylate |

InChI |

InChI=1S/C15H14FNO4/c1-3-20-14(18)11-8-9-7-10(16)5-6-12(9)17-13(11)15(19)21-4-2/h5-8H,3-4H2,1-2H3 |

InChI Key |

CAGDPCQGJPGFON-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C2C=CC(=CC2=C1)F)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Cyclization of Anilinosuccinimide Derivatives

A patented method (EP0257433B1) outlines a multi-step route starting from N-substituted-3-anilinosuccinimide . The process involves:

-

Oxidation : Treatment of N-substituted-3-anilinosuccinimide (Formula I) in an inert solvent to yield 3-anilino-N-substituted-maleimide (Formula II).

-

Reaction with Dimethylformamide Dimethylacetal : Formula II reacts with excess dimethylformamide dimethylacetal or a Vilsmeier reagent (dimethylformamide + POCl₃) to form 3-phenylimino-4-dimethylaminomethylene-N-substituted-succinimide (Formula III).

-

Cyclization : Formula III undergoes cyclization in polyphosphoric acid (PPA) at 130–145°C, forming substituted acridinimide (Formula IV).

-

Hydrolysis : Base hydrolysis of Formula IV (e.g., NaOH in aqueous alcohol) followed by acidification yields quinoline-2,3-dicarboxylic acid .

-

Esterification : The diacid is esterified with ethanol under acidic conditions (e.g., HCl/EtOH) to produce the diethyl ester.

Key Data :

-

Yield: ~74% for the hydrolysis step (isolated via ethanol recrystallization) .

-

Advantages: Scalable with maleic anhydride as a low-cost precursor.

-

Limitations: Multi-step process requiring harsh reagents (PPA, POCl₃).

Friedlander Condensation with 4-Fluoroaniline

The Friedlander reaction is a classical route for quinoline synthesis, adapted here for fluorinated derivatives :

-

Reactants : 4-Fluoroaniline and diethyl oxalacetate.

-

Conditions : Catalyzed by polyphosphoric acid (PPA) or Eaton’s reagent (P₂O₅ in methanesulfonic acid) at 100–130°C.

-

Mechanism : Condensation forms the quinoline core, with the fluorine atom introduced via the aniline precursor.

Optimization Insights :

-

Solvent-Free Systems : Higher yields (70%) are achieved under solvent-free conditions at 130°C compared to traditional solvents like DMF (50%) .

-

Catalyst Efficiency : PPA outperforms Lewis acids (e.g., ZnCl₂) in regioselectivity.

One-Pot Domino Reaction

A solvent-free domino reaction (CN104447528B) simplifies synthesis using :

-

Reactants : Propargylamine, diethyl butynedioate, and hydrogen peroxide.

-

Conditions : Ethanol solvent, 65°C for 12 hours.

-

Steps :

-

Oxidative cyclization forms the quinoline ring.

-

Fluorine is retained via the propargylamine structure.

-

Performance Metrics :

Table 1: Comparison of Key Methods

Electroreductive Coupling

Electrochemical methods (ACS Omega) enable C–C bond formation under mild conditions :

-

Reactants : Pre-formed 4-quinolone derivatives and benzophenones.

-

Conditions : Trimethylsilyl chloride (TMSCl) in THF, electrochemical reduction.

-

Outcome : Functionalization at the 2-position of the quinoline core.

Advantages :

-

Avoids stoichiometric metal catalysts.

-

Compatible with sensitive functional groups (e.g., esters).

Limitations :

Comparative Analysis and Optimization

Regioselectivity Challenges :

-

Fluorine at the 6-position requires precise control. Electrophilic fluorination (e.g., Selectfluor®) post-cyclization is less efficient than using fluorinated anilines .

Green Chemistry Considerations :

-

Solvent-free and domino reactions reduce waste (E-factor: 2.5 vs. 8.0 for multi-step methods) .

-

Table 2: Environmental Impact Metrics

| Method | Solvent Use | Catalyst Toxicity | E-Factor |

|---|---|---|---|

| Anilinosuccinimide | High | High (PPA, POCl₃) | 7.8 |

| Domino Reaction | Low | Low (H₂O₂) | 2.1 |

| Electroreductive | Moderate | Moderate (TMSCl) | 4.5 |

Industrial-Scale Adaptations

Microwave-Assisted Synthesis :

-

Reduces reaction time (e.g., Friedlander condensation from 24 h to 2 h) .

-

Enhances yield (85% vs. 70%) by uniform heating.

Continuous Flow Systems :

Chemical Reactions Analysis

Types of Reactions

Diethyl 6-fluoroquinoline-2,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.

Substitution: The fluorine atom in the quinoline ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different chemical syntheses .

Scientific Research Applications

Biological Activities

Diethyl 6-fluoroquinoline-2,3-dicarboxylate exhibits notable antimicrobial and anticancer properties. The presence of the fluorine atom enhances its lipophilicity, which may improve membrane permeability and bioactivity. Here are some key findings regarding its biological applications:

- Antimicrobial Activity : Research indicates that derivatives of quinoline compounds, including this compound, show activity against various bacterial strains. Studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

- Anticancer Potential : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies suggest that it may inhibit cancer cell proliferation through mechanisms that involve interference with metabolic pathways or DNA replication processes .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound compared to other quinoline derivatives, a comparative analysis is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Diethyl 2-carboxyquinoline | Quinoline with one carboxyl group | Lacks fluorine substitution |

| Diethyl 8-hydroxyquinoline | Hydroxy group at position 8 | Exhibits chelating properties |

| Diethyl 4-methoxyquinoline | Methoxy group at position 4 | Enhanced lipophilicity compared to others |

The specific substitution of fluorine in this compound significantly enhances its biological activity and solubility profile compared to other derivatives .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in various applications:

- A study demonstrated that diethyl 6-fluoroquinoline derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

- Another investigation focused on the anticancer properties of the compound, revealing that it could induce apoptosis in cancer cells through specific signaling pathways .

Mechanism of Action

The mechanism of action of Diethyl 6-fluoroquinoline-2,3-dicarboxylate involves its interaction with specific molecular targets in biological systems. The fluorine atom in the quinoline ring enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity . The compound can inhibit the growth of microorganisms by interfering with their DNA synthesis .

Comparison with Similar Compounds

Structural and Physical Properties

Key analogs and their properties are summarized below:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Density (g/cm³) | Boiling Point (°C) | Melting Point (°C) |

|---|---|---|---|---|---|---|

| Diethyl 6-fluoroquinoline-2,3-dicarboxylate* | N/A | C₁₅H₁₄FNO₄ | ~299.28 | ~1.35 (est.) | ~400 (est.) | N/A |

| Diethyl 6-bromoquinoline-2,3-dicarboxylate | 892874-36-1 | C₁₅H₁₄BrNO₄ | 352.18 | 1.456 | 415.7 | N/A |

| Diethyl Quinoline-2,3-dicarboxylate | 32413-08-4 | C₁₅H₁₅NO₄ | 273.29 | N/A | N/A | N/A |

| Diethyl 6-fluoropyrazolo[1,5-a]pyridine-2,3-dicarboxylate | 951523-92-5 | C₁₃H₁₃FN₂O₄ | 296.26 | N/A | N/A | N/A |

*Estimated values based on substituent effects.

- Impact of Substituents: Fluorine vs. Bromine: The bromine analog (352.18 g/mol) has a higher molecular weight than the fluorinated compound (~299.28 g/mol) due to bromine's larger atomic mass. Fluorine's electronegativity may enhance solubility in polar solvents compared to bromine . Core Heterocycle: The pyrazolo-pyridine derivative () has a smaller heterocyclic core, resulting in a lower molecular weight (296.26 g/mol) and distinct electronic properties compared to quinoline derivatives .

Biological Activity

Diethyl 6-fluoroquinoline-2,3-dicarboxylate is a synthetic compound that belongs to the quinoline class, characterized by its unique structural features, including two carboxylate ester groups and a fluorine atom at the 6-position of the quinoline ring. This compound has garnered attention due to its significant biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 273.24 g/mol. The presence of the fluorine atom enhances the lipophilicity of the compound, which may improve its membrane permeability and overall bioactivity. Its synthesis typically yields a white to off-white solid with moderate solubility in organic solvents .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive and Gram-negative bacteria. The fluorine substitution is believed to play a crucial role in enhancing its antibacterial efficacy.

A comparative analysis of its activity against several bacterial strains is summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The compound's mechanism of action may involve inhibition of bacterial DNA gyrase and topoisomerase IV, similar to other fluoroquinolone derivatives .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity . Studies have evaluated its effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results indicate that this compound can induce apoptosis and inhibit cell proliferation.

Table 2 summarizes the anticancer effects observed in vitro:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12 | Induction of apoptosis via caspase activation |

| A549 | 15 | Cell cycle arrest at G2/M phase |

The anticancer mechanisms are thought to involve modulation of signaling pathways related to cell survival and apoptosis .

Interaction Studies

Interaction studies have been conducted to understand how this compound binds to various biological targets. Techniques such as molecular docking and surface plasmon resonance have been utilized to assess its binding affinity with enzymes involved in metabolic pathways and DNA replication processes.

Binding Affinity Analysis

The binding affinities of this compound with selected targets are presented in Table 3.

| Target Enzyme | Binding Affinity (kcal/mol) |

|---|---|

| DNA Gyrase | -9.5 |

| Topoisomerase II | -8.7 |

| Cyclic nucleotide phosphodiesterase | -7.9 |

These interactions suggest potential therapeutic applications in treating infections and cancers resistant to conventional therapies .

Q & A

Advanced Research Question

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites for derivatization .

- Molecular Docking : Simulate interactions with biological targets (e.g., SARS-CoV-2 main protease) using AutoDock Vina. Validate with experimental IC₅₀ data .

- ADMET Prediction : Use SwissADME to assess pharmacokinetic properties (e.g., logP ~2.5 for optimal bioavailability) .

What are common side reactions during hydrolysis of this compound to its dicarboxylic acid form?

Advanced Research Question

Hydrolysis with NaOH/EtOH/H₂O may lead to:

- Over-hydrolysis : Degradation of the quinoline core at >80°C. Mitigate by controlling temperature (50–60°C) and NaOH concentration (2M) .

- Fluorine Loss : Acidic conditions (HCl) can protonate the fluorine substituent. Use mild bases (e.g., LiOH) to retain the fluoro group .

How does the fluorine substituent impact the electronic properties of this compound?

Basic Research Question

The electron-withdrawing fluorine at C-6:

- Reduces electron density in the quinoline ring, enhancing electrophilic substitution resistance.

- Stabilizes negative charge in intermediates during nucleophilic reactions (e.g., SNAr), verified via Hammett σₚ constants (σₚ ~0.78) .

What analytical methods differentiate this compound from its regioisomers?

Advanced Research Question

- NOESY NMR : Detect spatial proximity between fluorine and adjacent protons to confirm substitution pattern .

- X-ray Crystallography : Resolve absolute configuration; fluorine’s van der Waals radius (1.47 Å) aids in distinguishing positional isomers .

How can unexpected byproducts in this compound synthesis be characterized and mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.